molecular formula C8H8O3S B14839152 3-Hydroxy-2-(methylthio)benzoic acid

3-Hydroxy-2-(methylthio)benzoic acid

Cat. No.: B14839152
M. Wt: 184.21 g/mol
InChI Key: UVALVXDZQVRBHC-UHFFFAOYSA-N
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Description

3-HYDROXY-2-(METHYLSULFANYL)BENZOIC ACID is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by the presence of a hydroxyl group (-OH) and a methylsulfanyl group (-SCH3) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of o-diaminopyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in the presence of polyphosphoric acid or phosphorus oxychloride (POCl3) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-HYDROXY-2-(METHYLSULFANYL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of benzoquinones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

3-HYDROXY-2-(METHYLSULFANYL)BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-HYDROXY-2-(METHYLSULFANYL)BENZOIC ACID involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-HYDROXY-2-(METHYLSULFANYL)BENZOIC ACID is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and potential biological activities not observed in its analogs.

Properties

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

3-hydroxy-2-methylsulfanylbenzoic acid

InChI

InChI=1S/C8H8O3S/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,9H,1H3,(H,10,11)

InChI Key

UVALVXDZQVRBHC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1O)C(=O)O

Origin of Product

United States

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